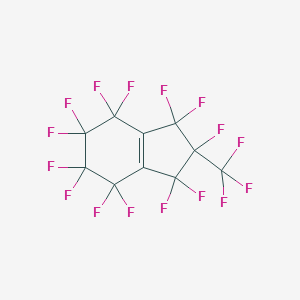
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is a fluorinated organic compound known for its unique structural properties and high stability. This compound belongs to the class of perfluorocycloalkanes, which are characterized by the presence of fully fluorinated carbon rings. The high degree of fluorination imparts exceptional chemical and thermal stability, making these compounds valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] typically involves the electrochemical fluorination of decalin or naphthalene. This process is carried out in two stages:
Mild Fluorination: The initial stage involves the partial fluorination of the starting material under mild conditions to protect the carbon chain.
Complete Fluorination: The second stage involves treating the partially fluorinated mixture with molecular fluorine to achieve complete fluorination. .
Industrial Production Methods
In industrial settings, the purification of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] from closely boiling impurities is achieved through heteroazeotropic distillation. The addition of acetone as a separating agent significantly enhances the efficiency of the distillation process, allowing for the production of high-purity perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] with a purity higher than 99.8% .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] primarily undergoes substitution reactions due to the presence of highly stable carbon-fluorine bonds. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield perfluoroalkylamines, while the reaction with alcohols can produce perfluoroalkyl ethers .
Wissenschaftliche Forschungsanwendungen
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent and reagent in various chemical reactions, particularly in fluorine chemistry.
Biology: Employed in the study of biological systems due to its inert nature and ability to dissolve gases.
Medicine: Investigated for use in medical imaging and as a component in blood substitutes.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings
Wirkmechanismus
The mechanism by which perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] exerts its effects is primarily related to its high stability and inertness. The compound’s molecular targets and pathways are not well-defined due to its limited reactivity. its ability to dissolve gases and interact with biological membranes makes it a valuable tool in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecalin: Another perfluorocycloalkane with similar stability and applications.
Perfluoromethylcyclohexane: Known for its use in industrial applications due to its high stability.
Uniqueness
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high degree of fluorination and bicyclic structure make it particularly valuable in applications requiring high stability and inertness .
Eigenschaften
CAS-Nummer |
112754-13-9 |
|---|---|
Molekularformel |
C10F16 |
Molekulargewicht |
424.08 g/mol |
IUPAC-Name |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
InChI-Schlüssel |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Synonyme |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)










![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)


